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Methyl (R)-6-(1-aminoethyl)nicotinate

Cat. No.: B15222838
M. Wt: 180.20 g/mol
InChI Key: VYMQJIUJCFCVRL-ZCFIWIBFSA-N
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Description

Significance of Nicotinate (B505614) Scaffolds in Modern Organic Synthesis

The nicotinate scaffold, derived from nicotinic acid (also known as niacin or vitamin B3), represents a privileged structure in modern organic and medicinal chemistry. chemistryjournal.netresearchgate.net Nicotinic acid and its derivatives are not only involved in essential biological processes but also serve as versatile starting materials for the synthesis of a wide range of compounds. chemistryjournal.netresearchgate.net The pyridine (B92270) ring within the nicotinate structure is a common feature in many physiologically active molecules and provides a key framework for developing new drugs. researchgate.net

In chemical synthesis, nicotinate esters like methyl nicotinate are valued as building blocks. nbinno.comresearchgate.net They can undergo various chemical transformations to produce derivatives used in pharmaceuticals, agrochemicals, and other specialty chemicals. researchgate.netnbinno.com For instance, the esterification of nicotinic acid is a fundamental step to create intermediates like methyl nicotinate, which can then be further modified. researchgate.netchemicalbook.com Researchers have developed numerous derivatives from the nicotinic acid scaffold that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and insecticidal properties. researchgate.netnih.gov The adaptability of the nicotinate core allows chemists to synthesize diverse libraries of compounds for screening and development, making it a cornerstone in the creation of cardiovascular medicines, anti-cancer agents, and fungicides. rsc.org

Importance of Chiral Amines as Versatile Building Blocks in Chemical Science

Chiral amines are indispensable building blocks in chemical science, particularly in the pharmaceutical industry. nih.govnih.gov Chirality, or the "handedness" of a molecule, is a fundamental aspect of biology, as most biological targets like enzymes and receptors are themselves chiral. enamine.net This means they interact differently with the two mirror-image forms (enantiomers) of a chiral drug molecule. Consequently, the demand for enantiomerically pure compounds is high, as a single enantiomer often accounts for the desired therapeutic activity, while the other may be inactive or cause unwanted side effects. enamine.net

Approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. nih.gov These compounds are crucial intermediates in the synthesis of chiral drugs and natural products. The development of asymmetric synthesis—methods that selectively produce one enantiomer over the other—relies heavily on the use of chiral amines as starting materials, auxiliaries, or catalysts. sigmaaldrich.commdpi.com Techniques such as the asymmetric hydrogenation of imines and enzymatic resolutions are common strategies for producing these valuable molecules. nih.govnih.gov The ability to incorporate a specific stereocenter via a chiral amine building block is a powerful tool for chemists to design molecules with precise three-dimensional structures, optimizing their interaction with biological targets and enhancing therapeutic efficacy. mdpi.comnih.gov

Contextualizing Methyl (R)-6-(1-aminoethyl)nicotinate within Advanced Chemical Research

This compound is a specialized chemical compound that combines the key features of both a nicotinate scaffold and a chiral amine. While specific research applications for this exact molecule are not extensively detailed in publicly available literature, its structure allows for its contextualization as an advanced building block in synthetic and medicinal chemistry. The molecule incorporates the methyl nicotinate framework, known for its utility in constructing biologically active pyridine derivatives, with a chiral (R)-aminoethyl group at the 6-position.

The presence of the chiral amine moiety is particularly significant. It provides a stereochemically defined center that can be used to synthesize enantiomerically pure target molecules, which is a critical consideration in modern drug design. Related compounds, such as Methyl 6-aminonicotinate, are known to be versatile building blocks for creating various important pyridine derivatives, including histone deacetylase 3 (HDAC3) selective inhibitors and glucokinase activators for potential diabetes therapy. georganics.sk By extension, this compound serves as a more complex, chiral version of such a building block, enabling the synthesis of sophisticated and stereospecific drug candidates. Its value lies in its potential to introduce a specific chiral center into a larger molecule built upon the proven nicotinate scaffold.

Physicochemical Properties of this compound and Its Salts

PropertyValueCompound
Molecular Formula C₉H₁₂N₂O₂This compound
Molecular Weight 216.67 g/mol This compound hydrochloride
IUPAC Name This compound hydrochlorideThis compound hydrochloride
CAS Number 1336889-06-5This compound hydrochloride
Molecular Formula C₉H₁₄Cl₂N₂O₂Methyl 6-(1-aminoethyl)nicotinate dihydrochloride
Molecular Weight 253.12 g/mol Methyl 6-(1-aminoethyl)nicotinate dihydrochloride
IUPAC Name methyl 6-(1-aminoethyl)pyridine-3-carboxylate;dihydrochlorideMethyl 6-(1-aminoethyl)nicotinate dihydrochloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B15222838 Methyl (R)-6-(1-aminoethyl)nicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 6-[(1R)-1-aminoethyl]pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3/t6-/m1/s1

InChI Key

VYMQJIUJCFCVRL-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)C(=O)OC)N

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)N

Origin of Product

United States

Synthetic Methodologies for Methyl R 6 1 Aminoethyl Nicotinate

Stereoselective Synthesis Approaches

Stereoselective methods are paramount in the synthesis of enantiomerically pure compounds like Methyl (R)-6-(1-aminoethyl)nicotinate. These approaches aim to directly establish the chiral center with the correct (R)-configuration, thereby avoiding cumbersome resolution steps. Key strategies include enantioselective reductive amination and synthetic routes originating from the chiral pool.

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination of a suitable prochiral ketone precursor, such as methyl 6-acetylnicotinate, stands as a highly efficient and atom-economical method for the synthesis of chiral amines. This transformation can be achieved through the use of chiral auxiliaries or, more directly, through catalytic systems.

The use of chiral auxiliaries involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. In the context of synthesizing this compound, a chiral auxiliary could be reacted with methyl 6-acetylnicotinate to form a chiral imine or enamine intermediate. Subsequent diastereoselective reduction of this intermediate would yield the desired amine, followed by the removal of the auxiliary. While effective, this approach often requires additional synthetic steps for the attachment and removal of the auxiliary.

More direct and elegant are catalytic systems that employ a chiral catalyst to induce enantioselectivity. For the reductive amination of acetylpyridines, ruthenium-based catalysts have shown significant promise. A notable example is the use of a Ru(OAc)₂{(S)-binap} complex, which has been successfully applied in the highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines. With ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source, this system can achieve excellent enantioselectivity (94.6% to >99.9% ee) under hydrogen pressure. This methodology is highly analogous and applicable to the synthesis of this compound from methyl 6-acetylnicotinate.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Ru(OAc)₂{(S)-binap}2-Acetyl-6-substituted pyridines94.6% to >99.9% mdpi.comresearchgate.net

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines, often targeting prochiral imines or enamines. acs.orgnih.gov This method offers high efficiency and enantioselectivity. acs.orgnih.gov In a potential pathway to this compound, the precursor methyl 6-acetylnicotinate could first be converted to an enamine or an imine, which is then subjected to asymmetric hydrogenation.

Catalytic systems based on iridium, rhodium, and palladium with chiral phosphine (B1218219) ligands have been extensively studied for the asymmetric hydrogenation of a wide range of unsaturated nitrogen-containing compounds. dicp.ac.cn For instance, iridium complexes with chiral ligands have been shown to be highly effective for the hydrogenation of N-alkyl imines, affording chiral amines with high enantiomeric excess. nih.gov Similarly, palladium-catalyzed asymmetric hydrogenation of enamines provides an alternative route to chiral amines. dicp.ac.cn

The choice of metal, chiral ligand, and reaction conditions is critical to achieving high enantioselectivity. While direct examples for the 6-acetylnicotinate substrate are not prevalent in the literature, the extensive success of these catalytic systems on analogous substrates suggests their viability for the synthesis of the target compound. acs.orgnih.govdicp.ac.cn

Metal/Ligand SystemSubstrate TypeKey FeaturesReference
Iridium/(S,S)-f-BinaphaneN-alkyl iminesProvides access to unnatural amino acids. nih.gov
Palladium/BisphosphineCyclic enaminesHigh yields and excellent enantioselectivities. dicp.ac.cn

Synthetic Routes Originating from the Chiral Pool

The chiral pool comprises readily available, enantiopure natural products such as amino acids, terpenes, and carbohydrates, which can serve as versatile starting materials in asymmetric synthesis. wikipedia.orgmdpi.com A synthetic strategy for this compound could be devised starting from a suitable chiral precursor.

For example, an enantiopure amino alcohol, such as (R)-alaninol, could potentially be utilized. The synthetic sequence would involve the transformation of the hydroxyl group into a suitable leaving group, followed by nucleophilic substitution to introduce the pyridine (B92270) ring. Alternatively, the pyridine moiety could be constructed around the chiral fragment. This approach guarantees the desired stereochemistry from the outset, as the chiral center is sourced from a natural, enantiopure compound. However, this strategy may involve a longer synthetic sequence compared to catalytic asymmetric methods. mdpi.com

Multi-Step Synthesis Pathways

Multi-step syntheses are often necessary to construct complex molecules like this compound, especially when stereoselective methods are not directly applicable or when starting from simple precursors. A key transformation in these pathways is the formation of the methyl ester of the nicotinic acid backbone.

Esterification of Nicotinic Acid and its Derivatives

The esterification of the carboxylic acid group of a nicotinic acid derivative is a fundamental step in the synthesis of the target compound. The precursor for this step would be 6-(1-aminoethyl)nicotinic acid or a protected version thereof. More commonly in a multi-step synthesis, the ester is formed from a precursor like 6-methylnicotinic acid or 6-acetylnicotinic acid before the introduction of the chiral amine.

The Fischer esterification is a widely employed method for this transformation, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). nbinno.comprepchem.com The reaction is typically carried out under reflux conditions. For instance, 6-methylnicotinic acid can be refluxed in methanol saturated with gaseous hydrogen chloride for one hour to yield methyl 6-methylnicotinate (B8608588). prepchem.com Another documented procedure involves heating 6-methylnicotinic acid in methanol with a catalytic amount of sulfuric acid at reflux for several hours. environmentclearance.nic.in Thionyl chloride (SOCl₂) in methanol is another effective reagent for this esterification. researchgate.net

Reagent/CatalystSubstrateReaction ConditionsReference
Methanol, H₂SO₄Nicotinic AcidReflux nbinno.com
Methanol, gaseous HCl6-Methylnicotinic AcidReflux prepchem.com
Methanol, SOCl₂Isonicotinic Acid0 °C to 50 °C researchgate.net

Following the esterification of the nicotinic acid backbone, subsequent steps would focus on the introduction of the (R)-1-aminoethyl group at the 6-position, potentially through the stereoselective methods discussed previously.

Strategic Functionalization of the Pyridine Ring

The construction of the core structure of this compound hinges on the effective functionalization of the pyridine ring. A common starting point for this synthesis is the readily available 6-methylnicotinic acid or its esters. The methyl group at the 6-position serves as a handle for further elaboration into the desired 1-aminoethyl side chain.

One plausible synthetic route commences with the esterification of 6-methylnicotinic acid to yield methyl 6-methylnicotinate. This reaction is typically achieved by refluxing the acid in methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or by using gaseous hydrogen chloride. prepchem.com

The subsequent key transformation involves the conversion of the 6-methyl group into a 6-acetyl group, creating the necessary precursor for the introduction of the chiral amine. While various methods for the oxidation of methyl groups on pyridine rings exist, a common strategy involves reaction with a suitable oxidizing agent. For instance, the oxidation of a related compound, 5-ethyl-2-methylpyridine, to 6-methylnicotinic acid is achieved using nitric acid at elevated temperatures. environmentclearance.nic.inenvironmentclearance.nic.in A similar strategy could potentially be adapted for the selective oxidation of the 6-methyl group of methyl 6-methylnicotinate to the corresponding carboxylic acid, which can then be converted to the methyl ketone via various established organometallic procedures.

A more direct approach to a key intermediate could involve the acylation of a suitable pyridine derivative. However, direct Friedel-Crafts acylation on the pyridine ring can be challenging due to the electron-deficient nature of the ring and the potential for N-acylation. Therefore, multi-step sequences involving the initial preparation of a more reactive pyridine derivative are often employed.

Controlled Introduction of the Stereogenic 1-Aminoethyl Side Chain

The critical step in the synthesis of this compound is the enantioselective formation of the chiral amine at the 6-position. Several strategies can be employed to achieve the desired (R)-stereochemistry with high optical purity.

One of the most direct and efficient methods is the asymmetric reductive amination of a prochiral ketone precursor, such as methyl 6-acetylnicotinate. This transformation introduces the amine functionality and sets the stereocenter in a single step. Research has demonstrated the highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines using a chiral ruthenium catalyst, specifically Ru(OAc)₂( (S)-binap). acs.orgresearchgate.net With ammonium trifluoroacetate as the nitrogen source, this method has been shown to produce a variety of chiral amines with excellent enantioselectivities and yields. acs.orgresearchgate.net The substituent at the 6-position of the pyridine ring has been found to be crucial for achieving high conversion and enantioselectivity. acs.org

CatalystLigandAmine SourceSolventH₂ PressureTemperatureEnantiomeric Excess (ee)
Ru(OAc)₂(S)-binapCF₃CO₂NH₄THF0.8 MPa90 °C>94%

Another established approach involves the use of chiral auxiliaries . researchgate.netwikipedia.orgnih.gov In this methodology, the prochiral ketone is reacted with a chiral auxiliary to form a diastereomeric intermediate, typically an imine or enamine. Subsequent reduction of this intermediate is directed by the chiral auxiliary, leading to the preferential formation of one diastereomer of the product. The auxiliary is then cleaved to yield the desired enantiomerically enriched amine. While effective, this method often requires additional steps for the attachment and removal of the auxiliary.

Microbial enantioselective reduction of acetylpyridine derivatives presents a green and highly selective alternative. nih.govoup.comtandfonline.com Certain microorganisms have been found to reduce acetylpyridines to the corresponding alcohols with high enantioselectivity. For instance, Candida maris IFO10003 has been used for the reduction of 5-acetylfuro[2,3-c]pyridine to the (R)-alcohol with high enantiomeric excess. nih.gov This chiral alcohol can then be converted to the corresponding amine with retention of stereochemistry through standard functional group interconversions, such as a Mitsunobu reaction with an appropriate nitrogen nucleophile or conversion to a leaving group followed by substitution with an amine source.

Advanced Synthetic Techniques Relevant to Nicotinate (B505614) Chemistry

Modern synthetic methodologies can significantly enhance the efficiency and sustainability of nicotinate chemistry. Microwave-assisted synthesis, in particular, has emerged as a powerful tool for accelerating reaction rates and improving yields.

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures. This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. The application of microwave energy can be particularly beneficial for the synthesis of pyridine derivatives.

For instance, the esterification of nicotinic acids, a fundamental step in the synthesis of the target molecule's core structure, can be significantly accelerated under microwave irradiation. Microwave-assisted esterification reactions have been shown to proceed much faster and with higher efficiency than their conventionally heated counterparts.

Furthermore, functionalization reactions on the pyridine ring can also be expedited using microwave technology. The Bohlmann-Rahtz pyridine synthesis, for example, has been adapted to a one-step, microwave-assisted protocol, affording highly substituted pyridines in significantly reduced reaction times and with superior yields compared to conventional heating. Reactions that traditionally required hours or even days can often be completed in a matter of minutes under microwave irradiation.

The optimization of microwave-assisted reactions involves tuning parameters such as temperature, reaction time, solvent, and catalyst concentration. The choice of solvent is critical as its dielectric properties determine its ability to absorb microwave energy. Polar solvents are generally more efficient at absorbing microwaves and promoting rapid heating. The use of supported catalysts can also be advantageous in microwave chemistry, as the selective heating of the catalyst can lead to localized "hot spots" that further accelerate the reaction rate.

Reaction TypeConventional Heating TimeMicrowave-Assisted TimeKey Advantages
EsterificationSeveral hoursMinutesReduced reaction time, higher yields
Bohlmann-Rahtz Pyridine SynthesisTwo steps, long reaction times10-20 minutes (one-pot)Simplified procedure, superior yields
General Organic SynthesisHours/DaysMinutesFaster, cleaner reactions, improved yields

The adoption of microwave-assisted techniques in the synthesis of this compound and its intermediates could offer significant advantages in terms of efficiency, speed, and sustainability.

Chemical Reactivity and Transformation of Methyl R 6 1 Aminoethyl Nicotinate

Oxidation Reactions and Derived Products

The oxidation of Methyl (R)-6-(1-aminoethyl)nicotinate can target several sites, primarily the aminoethyl side chain.

The primary amino group can be susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of an imine, oxime, or in more vigorous conditions, cleavage of the C-N bond. mdpi.com

The benzylic-like carbon of the ethyl group, being adjacent to the pyridine (B92270) ring, is another potential site for oxidation. Strong oxidizing agents such as chromic acid can oxidize such positions to a carboxylic acid, provided a hydrogen atom is present. libretexts.org In the case of this compound, this would lead to the formation of a ketone at the side chain, assuming the amino group is protected or transformed.

Furthermore, the pyridine ring itself can be oxidized to a pyridine N-oxide. This transformation can activate the pyridine ring for further functionalization. nih.gov

Potential Oxidation Reaction Reagent(s) Potential Product(s) Notes
Oxidation of the amino groupMild oxidizing agentsImine or oxime derivativesThe specific product depends on the reagent and conditions used.
Oxidation of the ethyl side chainStrong oxidizing agents (e.g., Chromic acid)6-acetylnicotinate derivativeThis reaction typically requires the benzylic carbon to have at least one hydrogen. libretexts.org
N-oxidation of the pyridine ringPeroxy acids (e.g., m-CPBA)This compound-N-oxideThis can alter the electronic properties of the pyridine ring, influencing further reactions. nih.gov

Reduction Reactions and Resulting Chemical Species

The primary sites for reduction in this compound are the methyl ester and the pyridine ring.

The methyl ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a suitable solvent system. For instance, sodium borohydride in methanol (B129727) can reduce methyl nicotinate (B505614) to 3-pyridyl methanol. Catalytic hydrogenation can also be employed, although it may require more forcing conditions for esters compared to other functional groups. libretexts.org

The pyridine ring can undergo catalytic hydrogenation to yield a piperidine (B6355638) ring. This typically requires a catalyst such as platinum or palladium and can be achieved under various pressures and temperatures.

Potential Reduction Reaction Reagent(s) Potential Product(s) Notes
Reduction of the methyl esterSodium borohydride/Methanol (R)-[6-(1-aminoethyl)pyridin-3-yl]methanolA mild and effective method for reducing the ester to the corresponding alcohol.
Reduction of the methyl esterLithium aluminium hydride(R)-[6-(1-aminoethyl)pyridin-3-yl]methanolA powerful reducing agent capable of reducing esters.
Catalytic hydrogenation of the pyridine ringH₂, Pt/C or Pd/CMethyl (R)-6-(1-aminoethyl)piperidine-3-carboxylateThis reaction saturates the aromatic pyridine ring to form a piperidine.

Substitution Reactions on the Nicotinate Core or Aminoethyl Group

The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orglibretexts.org Such reactions, if they occur, would likely direct incoming electrophiles to the 3- and 5-positions. quimicaorganica.org However, the presence of the aminoethyl group might influence the regioselectivity.

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of a good leaving group would be necessary for such a reaction to proceed.

The primary amino group on the ethyl side chain is a key site for substitution reactions. It can readily undergo acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated or participate in reductive amination reactions.

Potential Substitution Reaction Reagent(s) Potential Product(s) Notes
N-Acylation of the amino groupAcyl chloride, anhydrideN-acylated derivativesA common method for protecting the amino group or introducing new functionalities. iu.edu
N-Alkylation of the amino groupAlkyl halideN-alkylated derivativesCan lead to mono- or di-alkylated products depending on the reaction conditions.
Electrophilic Aromatic SubstitutionNitrating or sulfonating agents3- or 5-substituted derivativesGenerally requires harsh conditions due to the deactivated nature of the pyridine ring. quimicaorganica.orglibretexts.org

Derivatization Pathways for Analogue Generation and Scaffold Diversification

The functional groups present in this compound offer numerous possibilities for derivatization to generate analogues and diversify the molecular scaffold.

The primary amino group is a versatile handle for derivatization. It can be converted into a wide range of functional groups, including amides, sulfonamides, ureas, and thioureas, through reactions with corresponding electrophiles. iu.edu

The Pictet-Spengler reaction is a powerful tool for constructing new ring systems. wikipedia.orgebrary.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. While the aminoethyl group in the target molecule is not directly attached to an aromatic ring in the classical sense, analogous cyclization reactions involving the pyridine ring could potentially be explored, especially if the pyridine ring is sufficiently activated.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This is a common strategy in medicinal chemistry for exploring structure-activity relationships. The hydrolysis of methyl nicotinate to nicotinic acid is a known transformation. drugbank.com

Derivatization Pathway Reagent(s)/Reaction Type Resulting Scaffold/Analogue Notes
Amide formation from the amino groupCarboxylic acid derivatives (e.g., acyl chlorides)N-acylated analoguesAllows for the introduction of a wide variety of substituents.
Sulfonamide formationSulfonyl chloridesN-sulfonylated analoguesAnother common derivatization of primary amines.
Urea/Thiourea formationIsocyanates/IsothiocyanatesUrea/Thiourea analoguesProvides access to another class of derivatives with different hydrogen bonding capabilities.
Amide library generation1. Ester hydrolysis (e.g., NaOH) 2. Amide coupling (e.g., EDC, HOBt)6-(1-aminoethyl)nicotinic acid amidesA robust method for generating a diverse set of analogues by varying the amine coupling partner.
Pictet-Spengler type reactionsAldehydes/KetonesTetrahydro-β-carboline-like structuresCould lead to novel polycyclic scaffolds, though feasibility would depend on the reactivity of the pyridine ring. wikipedia.orgebrary.net

Derivatives and Analogues of Methyl R 6 1 Aminoethyl Nicotinate

Rational Design and Synthesis of Structurally Modified Analogues

The rational design of analogues of Methyl (R)-6-(1-aminoethyl)nicotinate is grounded in established medicinal chemistry principles aimed at optimizing molecular properties. The pyridine (B92270) scaffold is a privileged structure in drug discovery, frequently incorporated into therapeutic agents to enhance biochemical potency, improve metabolic stability, and resolve issues like protein-binding. nih.govrsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets. researchgate.net

Synthetic strategies for creating analogues typically build upon the foundational synthesis of methyl nicotinate (B505614), which involves the esterification of nicotinic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. researchgate.netchemicalbook.com Modifications can then be introduced at several key positions on the this compound molecule. The primary targets for structural modification include the aminoethyl side chain, the methyl ester, and the pyridine ring itself.

Key strategies in the rational design of analogues include:

Modification of the Amino Group: The primary amine can be alkylated, acylated, or incorporated into larger functional groups to probe its role in molecular interactions.

Alteration of the Ethyl Bridge: The length of the alkyl chain connecting the amine to the pyridine ring can be extended or shortened to assess the impact of spatial orientation on activity.

Variation of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides or larger esters to modify solubility and metabolic stability.

Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring can alter the electronic properties and steric profile of the molecule.

These rationally designed modifications allow for a systematic exploration of the chemical space around the parent compound, aiming to identify derivatives with enhanced or novel properties.

Table 1: Representative Structural Modifications in Analogue Design

Modification Site Type of Modification Potential Impact
Amino Group (-NH₂) on Side Chain Alkylation (e.g., -NHCH₃, -N(CH₃)₂) Alter steric bulk and basicity
Acylation (e.g., -NHC(O)CH₃) Remove basicity, introduce hydrogen bonding capabilities
Alkyl Chain (-CH(CH₃)-) Chain extension/contraction (e.g., -CH₂-, -CH(CH₂CH₃)-) Change spatial distance between amine and pyridine ring
Ester Group (-COOCH₃) Hydrolysis to Carboxylic Acid (-COOH) Increase polarity and introduce a hydrogen bond donor
Amidation (e.g., -CONH₂, -CONHR) Modify solubility and metabolic stability

| Pyridine Ring | Introduction of substituents (e.g., -Cl, -F, -OCH₃) | Alter electronic properties and binding interactions |

Exploration of Isomeric and Homologous Nicotinate-Amine Derivatives

The stereochemistry and the length of the side chain are critical determinants of a molecule's biological function. Consequently, the exploration of isomers and homologs of this compound is a key area of research.

The most significant isomer is its enantiomer, Methyl (S)-6-(1-aminoethyl)nicotinate. This molecule shares the same chemical formula and connectivity but differs in the three-dimensional arrangement of the aminoethyl group. This stereochemical difference is crucial, as the (S)-enantiomer serves as a key chiral intermediate in the synthesis of varenicline, a medication used for smoking cessation. myskinrecipes.com The specific stereochemistry of the (S)-isomer is essential for its ability to selectively bind to nicotinic acetylcholine (B1216132) receptors, which is fundamental to the drug's mechanism of action. myskinrecipes.com

Homologous derivatives, where the side chain is altered, have also been investigated. An important example is Methyl 6-(aminomethyl)nicotinate, which is a lower homolog of the parent compound, lacking the methyl group on the side chain. nih.gov This modification simplifies the chiral center into a methylene (B1212753) (-CH₂-) group, allowing researchers to study the importance of the chiral center and the steric bulk provided by the methyl group for biological activity.

Table 2: Comparison of this compound and Related Derivatives

Compound Name Structure Key Difference from (R)-Isomer Significance / Application
This compound C₉H₁₂N₂O₂ (Reference Compound) Chiral building block
Methyl (S)-6-(1-aminoethyl)nicotinate C₉H₁₂N₂O₂ Enantiomer (opposite stereochemistry at the chiral center) Key chiral intermediate in the synthesis of varenicline. myskinrecipes.com

| Methyl 6-(aminomethyl)nicotinate nih.gov | C₈H₁₀N₂O₂ | Lower homolog (lacks the methyl group on the side chain, achiral) | Used to study the role of the chiral center and side-chain bulk. |

Development of Related Chiral Pyridine-Containing Scaffolds for Research Applications

The pyridine nucleus is a ubiquitous scaffold found in numerous natural products, including vitamins and alkaloids, as well as a vast number of FDA-approved drugs. nih.govnih.govresearchgate.net Its derivatives are of significant interest due to their wide range of biological activities and favorable physicochemical properties, such as improved water solubility. researchgate.net Chiral pyridine-containing scaffolds, such as the one found in this compound, are particularly valuable in both medicinal chemistry and asymmetric catalysis. mdpi.com

In medicinal chemistry, the incorporation of a chiral pyridine motif can have a substantial impact on the pharmacological profile of a drug candidate. nih.gov The specific three-dimensional structure imparted by the chiral center can lead to highly selective interactions with biological targets like enzymes and receptors. The development of libraries of chiral pyridine derivatives allows for the screening of these compounds against various diseases. nih.govresearchgate.net

Beyond medicinal applications, related chiral pyridine scaffolds have emerged as powerful tools in chemical synthesis. For instance, pyridine-oxazoline (PyOx) ligands, which share a structural resemblance to chiral amino-pyridines, have become popular and effective ligands for asymmetric catalysis. rsc.org These ligands coordinate with metal centers to create a chiral environment, enabling the synthesis of specific enantiomers of a target molecule with high efficiency. The development of new and challenging asymmetric reactions has been facilitated by the unique properties of these pyridine-based chiral ligands. rsc.org

Table 3: Research Applications of Related Chiral Pyridine Scaffolds

Application Area Example Scaffold Type Role of the Chiral Pyridine Moiety
Medicinal Chemistry Substituted Aminopyridines Provides specific 3D structure for selective binding to biological targets (e.g., receptors, enzymes). nih.govnih.gov
Asymmetric Catalysis Pyridine-oxazoline (PyOx) ligands Coordinates with a metal catalyst to create a chiral environment, controlling the stereochemical outcome of a chemical reaction. rsc.org

| Drug Design | General Pyridine-based frameworks | Acts as a "privileged scaffold" to improve potency, metabolic stability, and permeability of drug candidates. nih.govmdpi.com |

Mechanistic and Biological Activity Studies Non Clinical Focus

Molecular Target Interaction Research

The interaction of small molecules with specific biological targets is a cornerstone of understanding their potential therapeutic effects. Research into compounds structurally related to Methyl (R)-6-(1-aminoethyl)nicotinate, such as nicotinic acid and its derivatives, has explored their effects on enzymes and receptors.

Enzyme Inhibition Studies of Nicotinate (B505614) and Amine-Containing Compounds

Nicotinamide (B372718) and its structural analogues have been studied for their inhibitory effects on various enzymes. For instance, nicotinamide has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. researchgate.net The inhibitory concentration (IC50) of nicotinamide against PARP is approximately 210 µM, exhibiting a mixed-type of inhibition with respect to NAD+ binding. researchgate.net Furthermore, structure-activity relationship (SAR) studies on nicotinamide derivatives have been conducted to identify more potent and selective inhibitors of enzymes like nicotinamide N-methyltransferase (NNMT). nih.govresearchgate.net These studies have identified key chemical features, such as the cationic nitrogen group, that are crucial for inhibitory activity. researchgate.net For example, quinolinium analogues have emerged as a promising scaffold for NNMT inhibition, with some compounds demonstrating IC50 values in the low micromolar range (around 1 µM). nih.gov The development of potent and selective inhibitors for enzymes like ALKBH2, a DNA demethylase, has also been a focus, with some nicotinamide derivatives showing IC50 values as low as 0.031 µM. nih.gov

Ligand-Receptor Binding Profiling (In Vitro and Ex Vivo Models)

Nicotinic acid is known to bind to the G protein-coupled receptor GPR109A (also known as HM74A), which is expressed in adipocytes and various immune cells. nih.govnih.gov This interaction is responsible for some of the lipid-modifying effects of nicotinic acid. nih.gov Mutagenesis studies have indicated that an arginine residue in the third transmembrane domain of the receptor is crucial for recognizing the acidic moiety of nicotinic acid and related ligands. nih.gov

Derivatives of nicotine (B1678760) have been extensively studied for their binding to nicotinic acetylcholine (B1216132) receptors (nAChRs). For example, 6-(2-Phenylethyl)nicotine has been shown to bind to α4β2 nAChRs with a Ki of 15 nM. nih.gov Spectroscopic and computational methods have been employed to investigate the interaction between nicotine enantiomers and acetylcholinesterase (AChE), revealing weak binding affinities. researchgate.net These studies help in understanding the structural requirements for ligand recognition and can guide the design of novel receptor-targeted compounds.

In Vitro Cellular Process Modulation

The effects of nicotinic acid derivatives on cellular functions have been investigated in various in vitro models, particularly focusing on their impact on cell growth and biochemical pathways.

Cellular Proliferation and Viability Assays (e.g., Antiproliferative Activity on Cancer Cell Lines)

Several studies have evaluated the antiproliferative activity of newly synthesized nicotinamide and nicotinic acid derivatives against various cancer cell lines. nih.govnih.govdovepress.comresearchgate.netresearchgate.net For instance, certain pyridinethione and thienopyridine derivatives of nicotinamide have shown interesting antitumor activity against human colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cell lines. nih.govnih.govresearchgate.net Similarly, some phenylfuranylnicotinamidine derivatives have demonstrated cytotoxic activities against a panel of 60 human cancer cell lines. dovepress.com Structure-activity relationship studies of these compounds have indicated that the nature and position of substituents on the phenyl ring can significantly influence their antiproliferative potency, with some derivatives exhibiting submicromolar GI50 values. dovepress.com Nicotinate-curcumin, a derivative of nicotinic acid, has been shown to induce apoptosis and cell cycle arrest in HCT116, MCF-7, and CNE2 cancer cells. nih.gov

Investigations into Biochemical Pathways and Cellular Responses

Nicotinic acid and its derivatives can modulate various biochemical pathways and cellular responses. For example, nicotinic acid supplementation has been shown to up-regulate cellular NAD+ levels in cultured normal human epidermal keratinocytes. mdpi.com This increase in NAD+ can, in turn, affect mitochondrial function, as evidenced by the up-regulation of mitochondrial superoxide (B77818) dismutase (SOD2) and sirtuin 3 (SIRT3). mdpi.com In leukocytes, nicotinic acid can induce cellular effects such as an increase in intracellular Ca2+ concentration and the formation of prostanoids. nih.gov Furthermore, in monocyte/macrophage cell lines, nicotinic acid has been shown to stimulate the expression of PPARγ and enhance the transcription of the scavenger receptor CD36 and the cholesterol efflux transporter ABCA1. nih.gov Nicotinate-curcumin has been found to inhibit angiotensin II-induced vascular smooth muscle cell phenotype switching by upregulating Daxx expression and regulating the PTEN/Akt signaling pathway. nih.gov

Mechanistic Insights from Interactions with Microbial Systems (excluding clinical applications)

The antimicrobial potential of nicotinic acid and nicotinamide derivatives has been an area of active research.

Studies have demonstrated that newly synthesized nicotinamide derivatives possess antimicrobial activity against a range of pathogenic bacterial and fungal strains. nih.govresearchgate.netresearchgate.net For example, certain nicotinic acid hydrazides have shown notable antibacterial effects against Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov Similarly, some phenylfuranylnicotinamidine derivatives have exhibited minimum inhibitory concentration (MIC) values in the range of 10–20 µM against both Gram-positive and Gram-negative bacteria. dovepress.comnih.gov The antimicrobial activity of these compounds is often influenced by their chemical structure, with specific substitutions enhancing their potency. mdpi.commdpi.com

In microbial metabolism, nicotinate can serve as a source of carbon and nitrogen. The degradation pathways of nicotinate have been elucidated in some microorganisms, such as Aspergillus nidulans. nih.gov This eukaryotic pathway for nicotinate utilization is distinct from those found in bacteria and involves several unique enzymatic steps and metabolic intermediates. nih.gov Understanding these microbial pathways can provide insights into the broader biological roles of nicotinate and its derivatives.

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Advanced Analytical Characterization Techniques for Methyl R 6 1 Aminoethyl Nicotinate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Methyl (R)-6-(1-aminoethyl)nicotinate, providing insights into its atomic connectivity, functional groups, and stereochemistry.

For the (R)-enantiomer, the protons on the chiral center and the adjacent methyl group would exhibit specific chemical shifts and coupling constants. The aromatic protons on the pyridine (B92270) ring would show characteristic splitting patterns corresponding to their positions. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Pyridine-H28.5 - 9.0s
Pyridine-H47.8 - 8.2d
Pyridine-H57.2 - 7.6d
OCH₃3.8 - 4.0s
CH-NH₂4.0 - 4.5q
CH₃1.4 - 1.6d
NH₂1.5 - 2.5br s

Note: These are predicted values based on analogous compounds and may vary based on solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

The IR spectrum would likely display a strong absorption band for the C=O stretching of the ester group around 1720-1740 cm⁻¹. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹, while the C-N stretching would be observed around 1000-1200 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present. Raman spectroscopy, being complementary to IR, would be particularly sensitive to the non-polar bonds and the symmetric vibrations of the molecule, aiding in a more complete vibrational analysis.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Ester)Stretching1720 - 1740
C=C, C=N (Aromatic)Stretching1400 - 1600
C-O (Ester)Stretching1000 - 1300
C-N (Amine)Stretching1000 - 1200

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and key fragment ions would arise from the cleavage of the C-C bond adjacent to the amine, loss of the aminoethyl side chain, or cleavage of the ester group. Analysis of these fragments helps to piece together the molecular structure. For instance, the fragmentation of aminopyridine derivatives often involves cleavage of the side chain, providing a strong indication of the substituent at the 6-position of the pyridine ring.

Table 3: Potential Mass Spectrometry Fragments for this compound

Fragment Ionm/z (mass-to-charge ratio)Description
[M]⁺194Molecular Ion
[M - CH₃]⁺179Loss of a methyl radical
[M - NH₂CHCH₃]⁺151Loss of the aminoethyl radical
[C₅H₃N(COOCH₃)]⁺136Pyridine ring with ester group
[C₅H₄N-CHNH₂]⁺121Pyridine ring with aminoethyl fragment

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

For purity assessment, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water, acetonitrile, and an appropriate buffer would likely provide good separation from any impurities. The purity would be determined by the area percentage of the main peak in the chromatogram.

Crucially, for a chiral compound, the separation of the (R) and (S) enantiomers is necessary to determine the enantiomeric excess (ee). This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of amine-containing enantiomers. The choice of mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving optimal separation. The development of such a chiral HPLC method is vital for ensuring the stereochemical purity of this compound.

X-ray Crystallography for Solid-State Structure Determination and Chirality Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state and for unambiguously confirming its absolute stereochemistry. While a crystal structure for this compound is not publicly documented, analysis of related structures, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, provides insights into the likely solid-state conformation mdpi.com.

A single crystal of the compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the precise positions of all atoms in the crystal lattice. This would provide detailed information on bond lengths, bond angles, and torsional angles. For the (R)-enantiomer, the crystallographic data would unequivocally confirm the spatial arrangement of the substituents around the chiral carbon atom. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding, which govern the solid-state properties of the compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Methyl (R)-6-(1-aminoethyl)nicotinate" at the atomic level. These calculations provide a theoretical framework for interpreting experimental data and predicting molecular behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds structurally similar to "this compound," such as 6-methyl nicotinic acid, DFT calculations, often employing basis sets like 6-311+G(d,p), have been utilized to determine and analyze their equilibrium geometry and harmonic wave numbers. jocpr.comjocpr.com These studies help in understanding the molecule's stability and vibrational modes. The optimized geometry, including bond lengths and angles, provides a clear three-dimensional representation of the molecule's most stable conformation.

PropertyDescription
Equilibrium Geometry The lowest energy arrangement of atoms in the molecule, providing insights into its shape and steric properties.
Harmonic Frequencies Theoretical vibrational frequencies that can be correlated with experimental infrared and Raman spectra to confirm the molecular structure.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. jocpr.com A smaller gap suggests that the molecule is more reactive and can be easily excited. For related nicotinic acid derivatives, the HOMO-LUMO gap has been calculated to understand their relative softness and polarizability. jocpr.com

OrbitalSignificance
HOMO Represents the ability of the molecule to donate an electron.
LUMO Represents the ability of the molecule to accept an electron.
HOMO-LUMO Gap A key parameter for determining molecular reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. jocpr.com The MEP surface displays regions of different electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential). jocpr.com For analogous compounds like 6-methylnicotinic acid, MEP analysis has revealed that the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxyl group are the most electron-rich regions, making them susceptible to electrophilic attack. jocpr.com Conversely, the hydrogen atoms typically exhibit a positive potential, indicating their susceptibility to nucleophilic attack. jocpr.com

Non-Covalent Interaction (NCI) Analysis and Weak Forces

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and intermolecular recognition of molecules. NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. This method is particularly useful for understanding how a molecule like "this compound" might interact with biological macromolecules or other molecules in its environment.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is extensively used in drug discovery to understand how a ligand, such as "this compound," might bind to a specific protein target. researchgate.net By simulating the binding pose and calculating the binding affinity, molecular docking can provide valuable insights into the potential biological activity of the compound. For instance, docking studies on related nicotinic acid derivatives have been performed to predict their interactions with specific enzymes or receptors, thereby guiding the design of new therapeutic agents. researchgate.net

Prediction of Stereoselectivity and Reaction Mechanisms

While specific computational studies directly targeting this compound are not extensively documented in publicly available literature, the prediction of its stereoselectivity and underlying reaction mechanisms can be robustly inferred from theoretical investigations of analogous chemical systems. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricacies of asymmetric synthesis, offering insights into reaction pathways and the origins of enantioselectivity that are often difficult to probe experimentally. rsc.org

Theoretical Models for Stereoselective Synthesis

The asymmetric synthesis of chiral amines, including N-heterocyclic structures similar to this compound, is frequently a subject of computational modeling. acs.org These studies often focus on transition metal-catalyzed reactions, such as asymmetric hydrogenation or reductive amination, as well as organocatalyzed approaches. itu.edu.trillinois.edu The primary goal of these theoretical investigations is to understand how the chiral catalyst or auxiliary interacts with the substrate to favor the formation of one enantiomer over the other.

A common approach involves constructing detailed models of the catalyst-substrate complexes for the rate-determining and stereodetermining steps of the reaction. nih.govresearchgate.net By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. The calculated energy difference between these diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric ratio. nih.gov

Key Factors Influencing Stereoselectivity

Computational studies on analogous systems have identified several key factors that govern stereoselectivity:

Non-Covalent Interactions: Weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking between the catalyst and the substrate play a crucial role in orienting the substrate within the catalyst's chiral pocket. researchgate.netresearchgate.net These interactions can stabilize one transition state over the other, leading to high enantioselectivity.

Steric Hindrance: The steric bulk of both the catalyst and the substrate can create significant energy barriers, disfavoring certain orientations and thereby directing the reaction towards a specific stereochemical outcome.

Electronic Effects: The electronic properties of the catalyst and substrate, including the distribution of electron density and orbital interactions, can influence the reaction pathway and the stability of the transition states.

Illustrative Reaction Mechanisms

For the synthesis of a chiral amine like this compound, a plausible pathway is the asymmetric hydrogenation of a corresponding enamine or imine precursor. DFT calculations can be employed to map out the potential energy surface of the entire catalytic cycle. This would involve modeling key steps such as:

Substrate Coordination: The binding of the prochiral substrate to the chiral metal catalyst.

Oxidative Addition/Hydride Transfer: The activation of hydrogen and its transfer to the substrate.

Product Release: The dissociation of the chiral amine product from the catalyst.

By analyzing the energetics of each step and the geometry of the intermediates and transition states, the most favorable reaction pathway can be determined.

Predictive Data from Computational Models

The following tables represent hypothetical data that could be generated from DFT calculations on the asymmetric hydrogenation of a precursor to this compound, catalyzed by a chiral transition metal complex.

Table 1: Calculated Energy Barriers for Stereodetermining Step

Transition StateRelative Free Energy (ΔG‡, kcal/mol)Predicted Enantiomer
TS-(R)15.2(R)
TS-(S)17.8(S)

This table illustrates the calculated energy barriers for the transition states leading to the (R) and (S) enantiomers. A lower energy barrier for the (R)-transition state suggests that the (R)-enantiomer will be the major product.

Table 2: Predicted vs. Experimental Enantiomeric Excess

Energy Difference (ΔΔG‡, kcal/mol)Predicted ee (%)Experimental ee (%)
2.698.5>99

This table demonstrates the correlation between the calculated energy difference of the diastereomeric transition states and the predicted enantiomeric excess, which can then be compared with experimental results for validation of the computational model.

Table 3: Key Non-Covalent Interactions in the Favored Transition State (TS-(R))

Interaction TypeInteracting FragmentsDistance (Å)
Hydrogen BondCatalyst-NH with Substrate-N2.1
π-π StackingCatalyst-Aryl with Substrate-Pyridine3.5
Steric RepulsionCatalyst-Ligand with Substrate-Ester>4.0

This table highlights the specific non-covalent interactions that stabilize the favored transition state, providing a rationale for the observed stereoselectivity.

Role As a Chemical Building Block and Research Scaffold

Precursor in the Synthesis of Complex Organic Molecules

As a precursor, Methyl (R)-6-(1-aminoethyl)nicotinate offers its core structure to be incorporated into a larger, more complex molecule. The primary amine is a key reactive site, readily participating in reactions such as amide bond formation, reductive amination, and alkylation. These reactions allow chemists to attach various other molecular fragments, extending the carbon skeleton and introducing new functionalities.

Similarly, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification, providing further handles for synthetic transformations. This versatility makes it a useful starting material for multi-step syntheses aimed at producing intricate molecular architectures, often for evaluation in biological systems.

Utilization in Scaffold-Based Research Methodologies for Chemical Library Development

In modern drug discovery and chemical biology, scaffold-based approaches are crucial for developing libraries of related compounds. A chemical scaffold is a core structure to which different substituents are systematically added. This compound is well-suited to act as such a scaffold.

Researchers can utilize its pyridine-based core and systematically react the amino and ester functionalities with a diverse set of reagents. This methodology allows for the rapid generation of a library of analogs, where each new molecule retains the central scaffold but differs in the peripheral chemical groups. Such libraries are invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how specific structural changes affect the biological activity of a class of compounds.

Table 1: Potential Reactions for Chemical Library Synthesis

Reactive Site Reaction Type Potential Reagents Resulting Moiety
Primary Amine Acylation Acid chlorides, Anhydrides Amide
Primary Amine Reductive Amination Aldehydes, Ketones Secondary Amine
Primary Amine Sulfonylation Sulfonyl chlorides Sulfonamide
Methyl Ester Hydrolysis Base (e.g., NaOH) Carboxylic Acid

Contribution to the Development of Novel Chemical Entities for Academic Study

The unique combination of a chiral amine and a nicotinate (B505614) ester framework makes this compound an attractive starting point for the synthesis of novel chemical entities (NCEs) in academic research. These NCEs are new compounds that have not been previously described and are synthesized to explore new areas of chemical space or to probe specific biological hypotheses.

By employing this building block, academic laboratories can construct molecules with precise three-dimensional arrangements due to the chiral center. This stereochemical control is often critical for biological interactions. The resulting novel compounds can be used as tools to study enzyme function, receptor binding, or other cellular processes, thereby contributing to the fundamental understanding of chemistry and biology. The synthesis of such targeted molecules showcases the utility of specialized precursors in advancing academic research frontiers.

Future Research Directions and Unexplored Avenues for Methyl R 6 1 Aminoethyl Nicotinate

Innovations in Asymmetric Synthesis Towards Higher Enantiomeric Purity and Scalability

The biological activity of chiral molecules is often confined to a single enantiomer, making the development of efficient and highly selective asymmetric syntheses paramount. For Methyl (R)-6-(1-aminoethyl)nicotinate, future research should focus on developing synthetic routes that are not only stereoselective but also scalable and economically viable.

Current strategies for synthesizing chiral amines and pyridines provide a strong foundation for this work. dtu.dknih.gov Future investigations could explore several innovative avenues:

Advanced Catalysis: Research into novel transition-metal catalysts (e.g., based on Iridium or Ruthenium) paired with tunable chiral ligands could lead to highly enantioselective hydrogenation or transfer hydrogenation of a corresponding imine precursor. rsc.orgnih.gov Copper-catalyzed asymmetric alkylation of alkenyl pyridines using Grignard reagents, enhanced by Lewis acid activation, presents another powerful method for creating the chiral center with high precision. nih.govresearchgate.net

Biocatalysis: The use of enzymes, particularly transaminases, offers a green and highly selective alternative to traditional chemical methods. tandfonline.comnih.gov Future work could involve screening for or engineering novel transaminases that can efficiently convert a ketone precursor into the desired (R)-amine with excellent enantiomeric excess (>99% ee). researchgate.netdovepress.com Amine dehydrogenases also represent a promising enzymatic route. nih.gov

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as specific sulfinamides, can direct the stereoselective addition of a methyl group to an imine derived from the pyridine (B92270) core, a method that has proven effective for similar structures. youtube.com

Process Scalability: A critical challenge is translating bench-scale syntheses into large-scale production. dtu.dk Research into continuous flow synthesis could offer significant advantages by improving reaction control, reducing waste, and enhancing safety and scalability compared to batch processes. tandfonline.com

Table 1: Comparison of Potential Asymmetric Synthesis Strategies

Strategy Key Components Potential Advantages Potential Challenges
Catalytic Asymmetric Hydrogenation Chiral Ru- or Ir-based catalysts; H₂ gas High efficiency, wide substrate scope. rsc.org High pressure equipment, catalyst cost and sensitivity.
Biocatalytic Transamination Engineered ω-transaminases, amine donor Extremely high enantioselectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net Enzyme stability, unfavorable reaction equilibria, complex downstream processing. dtu.dk
Chiral Auxiliary Method (R)- or (S)-tert-Butanesulfinamide Reliable and predictable stereochemical outcome. youtube.com Requires additional steps for auxiliary attachment and removal, lower atom economy.

| Copper-Catalyzed Asymmetric Alkylation | Cu-catalyst, chiral diphosphine ligand, Lewis acid, Grignard reagent | High enantioselectivity for alkenyl pyridines, use of readily available reagents. nih.gov | Stoichiometric use of Lewis acids, sensitivity of Grignard reagents. |

Deeper Mechanistic Elucidation of Novel Biological Interactions (Non-Clinical)

The structure of this compound, particularly its resemblance to nicotinic acid and other neuroactive pyridine compounds, suggests potential interactions with various biological targets. However, its specific pharmacology is largely unexplored. A crucial future direction is the systematic, non-clinical investigation to identify its molecular targets and elucidate its mechanism of action.

Given its structure, plausible targets include nicotinic acetylcholine (B1216132) receptors (nAChRs), which are involved in a vast array of physiological functions. nih.govbohrium.com Future research should employ a battery of non-clinical assays to map its biological activity profile. This could involve screening against a broad panel of receptors, ion channels, and enzymes to identify primary targets and assess selectivity. Subsequent studies would focus on understanding the nature of the interaction—whether the compound acts as an agonist, antagonist, partial agonist, or allosteric modulator. The anti-inflammatory activity observed in other nicotinic acid derivatives also warrants investigation. nih.gov

Table 2: Potential Non-Clinical Methods for Target Identification and Mechanistic Elucidation

Method Objective Potential Findings
Radioligand Binding Assays Determine binding affinity and selectivity for a panel of receptors (e.g., nAChR subtypes). Identification of primary binding targets and calculation of Kᵢ values.
Functional Cellular Assays Characterize the functional activity (agonist/antagonist) at identified target receptors. Determination of EC₅₀/IC₅₀ values and efficacy.
Enzyme Inhibition Assays Screen for inhibitory activity against a panel of relevant enzymes. Discovery of potential enzyme targets and characterization of inhibition kinetics.
Affinity Chromatography Isolate binding partners from cell or tissue lysates. Unbiased identification of novel protein targets.

| In Vivo Microdialysis (Animal Models) | Measure changes in neurotransmitter levels in specific brain regions after administration. | Insight into the compound's effects on neurochemical pathways. |

Advanced Computational Modeling for Rational Design of Analogues and Probes

Computational chemistry provides powerful tools to accelerate drug discovery and probe design by predicting molecular interactions and properties, thereby guiding synthetic efforts. nih.govmdpi.com For this compound, computational modeling can serve as a cornerstone for future research, enabling the rational design of analogues with improved potency, selectivity, or pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of derivatives, 3D-QSAR models can be developed to correlate specific structural features with biological activity. chemrevlett.comnih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. chemrevlett.comnih.gov

Molecular Docking and Dynamics: Once a biological target is identified (e.g., a specific nAChR subtype), molecular docking can predict the binding pose of the compound within the receptor's active site. nih.gov Subsequent molecular dynamics (MD) simulations can refine this pose, assess the stability of the ligand-receptor complex, and identify key amino acid residues involved in the interaction. nih.govelifesciences.org This information is invaluable for designing analogues that optimize these interactions.

Design of Chemical Probes: Based on validated binding models, computational methods can guide the design of chemical probes. This involves identifying positions on the molecule where a fluorescent tag, a biotin (B1667282) moiety, or a photoreactive group can be attached without disrupting the binding to its target, allowing for its use in biochemical and imaging studies.

Table 3: Summary of Computational Approaches for Analogue and Probe Design

Technique Application Information Gained
3D-QSAR (CoMFA/CoMSIA) Predict activity of new analogues. Correlation between 3D steric/electrostatic fields and biological activity. nih.gov
Molecular Docking Predict binding mode at a target site. Preferred orientation and conformation of the ligand in the receptor pocket. nih.gov
Molecular Dynamics (MD) Simulation Assess binding stability and dynamics. Stability of ligand-receptor interactions over time, role of solvent, key residue contributions. elifesciences.org

| In Silico ADME/Tox Prediction | Estimate pharmacokinetic and toxicity profiles. | Prediction of properties like solubility, permeability, and potential liabilities. chemrevlett.com |

Exploration of Green Chemistry Principles in Synthesis and Derivatization

The pharmaceutical industry is increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. researchgate.netinsightssuccessmagazine.com Future research on this compound should prioritize the integration of green chemistry principles from the earliest stages of synthetic route development. jddhs.commdpi.com

Traditional pyridine syntheses can involve harsh reagents and generate significant waste. ijarsct.co.in Green alternatives focus on improving atom economy, using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. ispe.org Key areas for exploration include:

Alternative Solvents and Reaction Conditions: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂. insightssuccessmagazine.com Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govacs.org

Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, can minimize waste and improve process efficiency. ispe.orgorientjchem.org

Atom Economy: Designing synthetic pathways, such as one-pot multicomponent reactions, that incorporate the maximum number of atoms from the starting materials into the final product, thereby reducing byproduct formation. researchgate.net

Renewable Feedstocks: Investigating the potential to derive starting materials from renewable biological sources rather than petrochemicals. researchgate.net

Table 4: Comparison of Traditional vs. Potential Green Synthetic Approaches for Pyridine Derivatives

Feature Traditional Approach Green Chemistry Alternative Advantage of Green Approach
Solvents Chlorinated hydrocarbons, DMF Water, ethanol, ionic liquids, solvent-free conditions. mdpi.com Reduced toxicity and environmental impact.
Energy Source Conventional reflux heating Microwave irradiation, ultrasonic energy. nih.govresearchgate.net Drastically reduced reaction times, lower energy consumption.
Catalysts Stoichiometric strong acids/bases Recyclable solid acids, biocatalysts (enzymes). orientjchem.org Reduced waste, milder conditions, easier separation.

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions. acs.org | Increased efficiency, reduced solvent use and waste. |

Development as a Research Tool for Specific Biochemical Pathways

Beyond any direct therapeutic potential, this compound and its future analogues could become highly valuable research tools for dissecting complex biochemical pathways. A selective ligand is essential for understanding the specific role of a single receptor subtype in a complex biological system.

Should this compound prove to be a potent and selective ligand for a particular target, such as a specific nAChR subtype, it could be developed into a chemical probe. nih.gov Such a tool would enable researchers to:

Map Receptor Distribution: By attaching a radiolabel or fluorescent tag, the probe could be used for autoradiography or microscopy to visualize the precise location of the target receptor in brain slices or other tissues.

Isolate Receptor Complexes: An immobilized version of the ligand could be used for affinity chromatography to pull down its target receptor along with any associated proteins, helping to elucidate signaling complexes.

Probe Pathway Function: A selective agonist or antagonist can be used in cellular or in vivo models to selectively activate or block a specific pathway, allowing for a clear understanding of its downstream consequences. This is crucial for validating new drug targets and understanding disease mechanisms. mdpi.com

The development of such a tool would be a significant contribution to pharmacology and neuroscience, facilitating a deeper understanding of the pathways modulated by its biological target.

Q & A

Q. What are the recommended synthetic routes for Methyl (R)-6-(1-aminoethyl)nicotinate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves functionalizing pyridine derivatives. For example, starting from dimethyl 2,5-pyridinedicarboxylate, hydroxylmethylation at the 6-position can be achieved using formaldehyde under basic conditions (yield ~94%) . Subsequent esterification or amidation steps introduce the (R)-1-aminoethyl group. Reaction conditions such as temperature (e.g., 60–80°C for hydrolysis), solvent polarity (e.g., DMF for nucleophilic substitutions), and catalyst choice (e.g., Pd/C for hydrogenation) critically impact yield and enantiomeric purity. Optimization via Design of Experiments (DoE) is recommended to balance competing factors like steric hindrance and electronic effects .

Q. What analytical techniques are critical for characterizing the stereochemical purity of this compound?

  • Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak®) is essential for resolving enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, helps confirm regioselectivity and detect diastereomeric impurities. For absolute configuration determination, single-crystal X-ray diffraction is gold-standard, as demonstrated in analogous nicotinate derivatives . Mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular integrity and functional groups .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved respirators (e.g., P95 filters) for particulate protection and nitrile gloves to prevent dermal exposure. Conduct reactions in fume hoods with secondary containment to avoid inhalation of vapors or dust. Emergency procedures should include immediate rinsing with water for eye/skin contact and activated carbon filtration for spill containment. Toxicity data for related pyridine derivatives indicate potential respiratory and dermal irritation, necessitating strict adherence to GHS precautionary codes (e.g., P261: Avoid breathing dust) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for intermediates related to this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 94% vs. 82% for similar steps) often arise from subtle differences in reaction setup. For example, microwave-assisted synthesis can enhance reaction efficiency compared to traditional reflux . Systematic comparison of parameters (e.g., catalyst loading, solvent purity) using kinetic modeling or in-situ monitoring (e.g., ReactIR) helps identify critical variables. Cross-validation with independent characterization (e.g., 15N^{15}\text{N}-NMR for amine intermediates) ensures reproducibility .

Q. What methodologies are employed to study the coordination chemistry of this compound with transition metals?

  • Methodological Answer : The aminoethyl group acts as a bidentate ligand, enabling coordination with Cu(I/II) or other transition metals. X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) elucidate bond distances and oxidation states. Synthetic protocols involve reacting the ligand with metal salts (e.g., Cu(BF4_4)2_2) in anhydrous THF under nitrogen. Density Functional Theory (DFT) calculations complement experimental data to predict stability and electronic properties of complexes .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing pyridine ring activates the ester carbonyl toward nucleophilic attack. Substituent effects at the 6-position (e.g., aminoethyl vs. hydroxymethyl) modulate electrophilicity: the (R)-aminoethyl group enhances steric bulk but reduces electron density at the carbonyl, favoring slower but more selective reactions. Hammett substituent constants (σm_m) and Frontier Molecular Orbital (FMO) analysis quantify these effects. Kinetic studies under varying pH (e.g., basic vs. acidic hydrolysis) reveal mechanistic pathways (e.g., SN2 vs. acyloxy cleavage) .

Data Contradiction Analysis

  • Example : Conflicting reports on hydrolysis rates of methyl nicotinate derivatives may stem from solvent polarity (e.g., aqueous vs. DMSO) or pH-dependent tautomerism. Resolve via controlled experiments with standardized buffers and in-situ pH monitoring .

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